Cas no 86620-62-4 (4-(4-Methylpiperazin-1-yl)benzoic acid)

4-(4-Methylpiperazin-1-yl)benzoic acid structure
86620-62-4 structure
اسم المنتج:4-(4-Methylpiperazin-1-yl)benzoic acid
كاس عدد:86620-62-4
وسط:C12H16N2O2
ميغاواط:220.267642974854
MDL:MFCD02682063
CID:61006
PubChem ID:172089067

4-(4-Methylpiperazin-1-yl)benzoic acid الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • 4-(4-Methylpiperazin-1-yl)benzoic acid
    • 4-(4-Methylpiperazinyl)benzoic Acid
    • 4-(4-Methyl-piperazin-1-yl)-benzoic acid
    • 4-(4-methylpiperazino)benzoic acid
    • 1-(4-Carboxyphenyl)-4-methylpiperazine
    • 4-(4-Methylpiperazino) benzoic acid
    • Benzoic acid, 4-(4-methyl-1-piperazinyl)-
    • 4-(4-Methyl-piperazino)benzoic acid
    • 4-(4-METHYL-1-PIPERAZINYL)BENZOIC ACID
    • PubChem10481
    • Oprea1_658124
    • Oprea1_607890
    • KSC448O3P
    • UCFZVQHKTRSZMM-UHFFFAOYSA-N
    • Z
    • 4-(4-Methyl-1-piperazinyl)benzoic acid (ACI)
    • 4-(1-Methylpiperazin-4-yl)benzoic acid
    • AC-3057
    • PB29214
    • SY003702
    • 354813-15-3
    • Q27451684
    • 4-(4-methylpiperazin-1-yl)benzoicacid
    • SCHEMBL63450
    • DB-023132
    • SDCCGMLS-0066014.P001
    • PS-4294
    • M2267
    • CS-W014249
    • 4-(4-methylpiperazino)benzoic acid, AldrichCPR
    • CHEMBL2326882
    • AF-399/15540221
    • AC-3077
    • MFCD02682063
    • AKOS000260180
    • J-513549
    • 86620-62-4
    • 14N
    • DTXSID20353060
    • BDBM50490491
    • 4-(4-methylpiperazin-1-yl) benzoic acid
    • DB-305057
    • EN300-5505504
    • BP-10865
    • MDL: MFCD02682063
    • نواة داخلي: 1S/C12H16N2O2/c1-13-6-8-14(9-7-13)11-4-2-10(3-5-11)12(15)16/h2-5H,6-9H2,1H3,(H,15,16)
    • مفتاح Inchi: UCFZVQHKTRSZMM-UHFFFAOYSA-N
    • ابتسامات: O=C(C1C=CC(N2CCN(C)CC2)=CC=1)O

حساب السمة

  • نوعية دقيقة: 220.12100
  • النظائر كتلة واحدة: 220.121178
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 1
  • عدد مستقبلات الهيدروجين بوند: 4
  • عدد الذرات الثقيلة: 16
  • تدوير ملزمة العد: 2
  • تعقيدات: 241
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 0
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • طوبولوجي سطح القطب: 43.8
  • إكسلوغ 3: -0.9

الخصائص التجريبية

  • اللون / الشكل: White to Yellow Solid
  • كثيف: 1.188
  • نقطة انصهار: 230°C(lit.)
  • نقطة الغليان: 393.9°C at 760 mmHg
  • نقطة الوميض: 192.1℃
  • بسا: 43.78000
  • لوغب: 1.13950

4-(4-Methylpiperazin-1-yl)benzoic acid أمن المعلومات

4-(4-Methylpiperazin-1-yl)benzoic acid بيانات الجمارك

  • رمز النظام المنسق:2933599090
  • بيانات الجمارك:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-(4-Methylpiperazin-1-yl)benzoic acid الأسعارأكثر . >>

مشروع No. اسم المنتج Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
abcr
AB224411-5 g
4-(4-Methylpiperazino)benzoic acid, 95%; .
86620-62-4 95%
5g
€120.10 2023-04-27
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M113A-5g
4-(4-Methylpiperazin-1-yl)benzoic acid
86620-62-4 97%
5g
¥163.0 2022-05-30
eNovation Chemicals LLC
D388777-5g
4-(4-Methylpiperazino)benzoic acid
86620-62-4 97%
5g
$185 2024-05-24
eNovation Chemicals LLC
D404099-25g
4-(4-Methylpiperazino)benzoic acid
86620-62-4 97%
25g
$800 2024-06-05
eNovation Chemicals LLC
D404099-100g
4-(4-Methylpiperazino)benzoic acid
86620-62-4 97%
100g
$2500 2024-06-05
TRC
M218810-10mg
4-(4-Methylpiperazin-1-yl)benzoic Acid
86620-62-4
10mg
$ 50.00 2022-06-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M139351-25g
4-(4-Methylpiperazin-1-yl)benzoic acid
86620-62-4 ≥98.0%(HPLC)
25g
¥678.90 2023-09-02
abcr
AB224411-100 g
4-(4-Methylpiperazino)benzoic acid, 95%; .
86620-62-4 95%
100g
€795.70 2023-04-27
Alichem
A139002412-25g
4-(4-Methylpiperazin-1-yl)benzoic acid
86620-62-4 95%
25g
$165.83 2023-08-31
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R032783-1g
4-(4-Methylpiperazin-1-yl)benzoic acid
86620-62-4 98%
1g
¥35 2024-05-21

4-(4-Methylpiperazin-1-yl)benzoic acid طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt; 1 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4
المراجع
Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening
Liu, Jian; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2020, 35(1), 72-84

طريقة الإنتاج 2

رد فعل الشرط
1.1 Solvents: Dimethyl sulfoxide ;  36 h, 80 °C
المراجع
Synthesis and thermal rearrangement of tertiary amine oxides derived from substituted piperazine
Saeed, May S.; et al, Chemica Sinica, 2012, 3(2), 292-298

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  2 h, 60 °C
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  2 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
المراجع
Strategies toward Discovery of Potent and Orally Bioavailable Proteolysis Targeting Chimera Degraders of Androgen Receptor for the Treatment of Prostate Cancer
Han, Xin ; et al, Journal of Medicinal Chemistry, 2021, 64(17), 12831-12854

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
المراجع
Strategies toward Discovery of Potent and Orally Bioavailable Proteolysis Targeting Chimera Degraders of Androgen Receptor for the Treatment of Prostate Cancer
Han, Xin ; et al, Journal of Medicinal Chemistry, 2021, 64(17), 12831-12854

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Dimethyl sulfoxide ;  14 - 25 h, 120 °C
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  3 - 5 h, 70 °C; 70 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, 0 °C
المراجع
Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors
Zhao, Bin; et al, ACS Medicinal Chemistry Letters, 2016, 7(6), 629-634

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  3 - 5 h, 70 °C; 70 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, 0 °C
المراجع
Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors
Zhao, Bin; et al, ACS Medicinal Chemistry Letters, 2016, 7(6), 629-634

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Hydrochloric acid ;  100 °C
المراجع
3,4-Disubstituted azetidinones as selective inhibitors of the cysteine protease cathepsin K. Exploring P3 elements for potency and selectivity
Setti, Eduardo L.; et al, Bioorganic & Medicinal Chemistry Letters, 2005, 15(5), 1529-1534

طريقة الإنتاج 8

رد فعل الشرط
المراجع
Carboxylic acid derivatives and drugs containing them
, Federal Republic of Germany, , ,

طريقة الإنتاج 9

رد فعل الشرط
1.1 Solvents: Dimethylformamide ;  100 °C
2.1 Reagents: Hydrochloric acid ;  100 °C
المراجع
3,4-Disubstituted azetidinones as selective inhibitors of the cysteine protease cathepsin K. Exploring P3 elements for potency and selectivity
Setti, Eduardo L.; et al, Bioorganic & Medicinal Chemistry Letters, 2005, 15(5), 1529-1534

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Dimethyl sulfoxide ;  rt → 110 °C; 10 h, 110 °C
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt; 1 h, 80 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4
المراجع
Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening
Liu, Jian; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2020, 35(1), 72-84

طريقة الإنتاج 11

رد فعل الشرط
1.1 Reagents: Tetrabutylammonium bromide Catalysts: Nickel(2+), tris(2,2′-bipyridine-κN1,κN1′)-, bromide (1:2), (OC-6-11)- Solvents: Dimethylacetamide ;  3 - 6 h, rt
المراجع
Expanding Reactivity in DNA-Encoded Library Synthesis via Reversible Binding of DNA to an Inert Quaternary Ammonium Support
Flood, Dillon T.; et al, Journal of the American Chemical Society, 2019, 141(25), 9998-10006

4-(4-Methylpiperazin-1-yl)benzoic acid Raw materials

4-(4-Methylpiperazin-1-yl)benzoic acid Preparation Products

4-(4-Methylpiperazin-1-yl)benzoic acid الوثائق ذات الصلة

الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:86620-62-4)4-(4-Methylpiperazino)benzoic acid
A10324
نقاء:99%
كمية:100g
الأسعار ($):204.0